Dodecanoyl-Coenzyme A lithium salt

Description

Significance of Coenzyme A as a Universal Metabolic Cofactor

Coenzyme A (CoA) is a ubiquitous and essential cofactor in all living organisms, participating in over 100 different metabolic reactions. nih.gov It is synthesized from pantothenic acid (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). wikipedia.orgresearchgate.net The defining feature of CoA is its reactive thiol group, which allows it to form high-energy thioester bonds with acyl groups. utah.eduyoutube.com This property makes CoA a critical carrier of these acyl groups in a multitude of biochemical pathways. wikipedia.orgutah.edu

Role in Acyl Group Transfer Reactions

The primary function of Coenzyme A is to act as a carrier for acyl groups, which are derived from carboxylic acids. wikipedia.orgimrpress.com The thioester bond that links the acyl group to CoA is energy-rich, making the acyl group "activated" and ready for transfer. utah.edu This activation is crucial for overcoming the energy barriers of various metabolic reactions. CoA transferases are a specific class of enzymes that catalyze the transfer of a CoA group from an acyl-CoA donor to a carboxylic acid, playing a key role in processes like fermentation and ketone body metabolism. wikipedia.org

Participation in Central Carbon Metabolism

Coenzyme A and its derivatives, particularly acetyl-CoA, are at the heart of central carbon metabolism. researchgate.netimrpress.com Acetyl-CoA is a key intermediate that connects the catabolism of carbohydrates, fatty acids, and amino acids. nih.govnih.gov It serves as the entry point for the two-carbon acetyl unit into the citric acid cycle (Krebs cycle), where it is oxidized to generate ATP, the primary energy currency of the cell. wikipedia.orgwikipedia.org Furthermore, acetyl-CoA is a precursor for the biosynthesis of a wide array of essential molecules. researchgate.net

Enzymatic Utilization of Coenzyme A in Cellular Processes

Approximately 4% of all cellular enzymes utilize Coenzyme A or its thioester derivatives as a substrate. wikipedia.orgdrugbank.com These enzymes are involved in a vast range of cellular processes, including:

Fatty Acid Metabolism: CoA is essential for both the synthesis and breakdown (β-oxidation) of fatty acids. wikipedia.orgwikipedia.org

Energy Production: Through the citric acid cycle, CoA plays a central role in cellular respiration. wikipedia.org

Biosynthesis: Acetyl-CoA is a building block for fatty acids, cholesterol, ketone bodies, and other vital compounds. nih.govimrpress.com

Gene Expression: CoA derivatives are involved in the acetylation of histones, which can regulate gene activity. nih.gov

Signal Transduction: Acyl-CoAs can act as signaling molecules, influencing the activity of various proteins. nih.gov

Coenzymes, in general, assist enzymes by acting as carriers for chemical groups or electrons, thereby facilitating biochemical reactions. tutorchase.com They can lower the activation energy required for a reaction to proceed. tutorchase.com

Overview of Long-Chain Fatty Acyl-CoAs

Long-chain fatty acyl-CoAs are a subgroup of acyl-CoAs where the acyl group is a fatty acid with a chain length of 13 to 22 carbon atoms. yeastgenome.org These molecules are formed when a long-chain fatty acid is activated by linking to CoA, a reaction catalyzed by long-chain acyl-CoA synthetases. nih.govnih.gov

Dodecanoyl-Coenzyme A (C12-CoA) as a Specific Acyl-CoA Ester

Dodecanoyl-Coenzyme A, also known as lauroyl-CoA, is the acyl-CoA ester formed from dodecanoic acid (lauric acid), a 12-carbon saturated fatty acid. ontosight.ailarodan.com It is an important intermediate in fatty acid metabolism. ontosight.ai The lithium salt form of dodecanoyl-CoA is often used in research settings. sigmaaldrich.com

Context of Acyl-CoAs as Metabolic Intermediates and Building Blocks

Acyl-CoAs, including dodecanoyl-CoA, are not just transient molecules in metabolic pathways; they are crucial metabolic intermediates that connect different pathways and serve as fundamental building blocks for complex lipids. wikipedia.orgnih.gov Fatty acids themselves are the primary building blocks of most lipids. firstclassmed.com Once activated to their acyl-CoA form, they can be directed towards various metabolic fates:

Energy Production: Long-chain acyl-CoAs are transported into the mitochondria to undergo β-oxidation, breaking them down into acetyl-CoA units for energy generation. wikipedia.org

Lipid Synthesis: They are essential precursors for the synthesis of triglycerides (for energy storage), phospholipids (B1166683) (for cell membranes), and sphingolipids. nih.govnih.gov

Protein Modification: Acyl-CoAs can be involved in the acylation of proteins, which can alter their function and localization within the cell.

The table below provides a summary of key acyl-CoA derivatives and their roles:

| Acyl-CoA Derivative | Primary Role(s) |

| Acetyl-CoA | Central hub in metabolism, fuel for the citric acid cycle, building block for fatty acids and cholesterol. researchgate.netimrpress.comnih.gov |

| Dodecanoyl-CoA | Intermediate in the β-oxidation and synthesis of 12-carbon fatty acids. ontosight.ai |

| Decanoyl-CoA | Thioester of decanoic acid, inhibits certain mitochondrial enzymes and is involved in the regulation of fatty acid metabolism in bacteria. caymanchem.com |

| Isovaleryl-CoA | Intermediate in the breakdown of the amino acid leucine. wikipedia.org |

| Long-chain acyl-CoAs | General term for CoA derivatives of long-chain fatty acids, precursors for β-oxidation and synthesis of complex lipids. yeastgenome.org |

Dodecanoyl-CoA, with its 12-carbon chain, occupies a specific position within the spectrum of fatty acyl-CoAs and has been noted for its potential to influence cellular processes such as energy metabolism and even exhibit antitumor effects in some contexts. mdpi.com

Utility of Lithium Salt Formulation in Biochemical Research

In biochemical research, the precise and reliable study of metabolic pathways and enzyme kinetics requires reagents of high purity, stability, and solubility. Dodecanoyl-Coenzyme A is often supplied and utilized as a lithium salt for these very reasons. chemimpex.comcoenzalabs.com This specific formulation offers practical advantages that make it a valuable tool for scientists investigating lipid metabolism.

The lithium salt form of acyl-CoAs, including Dodecanoyl-CoA, generally enhances the compound's stability and solubility in aqueous solutions. chemimpex.comsigmaaldrich.com Acyl-CoA derivatives are often supplied as stable, crystalline, or powdered solids that are stored at low temperatures, such as -20°C, to ensure their integrity over time. usbio.netcaymanchem.combiomol.com Good solubility is crucial for creating stock solutions and for use in various buffer systems common in enzymatic assays. sigmaaldrich.comusbio.netcaymanchem.com While aqueous solutions are often recommended to be prepared fresh, the initial solid-state stability of the lithium salt is a key benefit for long-term storage and experimental consistency. usbio.netcaymanchem.com

Dodecanoyl-Coenzyme A lithium salt, also known by its synonym Lauroyl-Coenzyme A lithium salt, serves as a critical substrate in numerous biochemical assays. coenzalabs.comsigmaaldrich.com It is used to study the kinetics and functionality of CoA-dependent enzymes, such as acyltransferases and fatty acyl-CoA oxidases. scientificlabs.co.ukcoenzalabs.commoleculardepot.com For example, it has been utilized in assays to test the function of specific proteins involved in lipid metabolism and as a standard in analyzing the reaction products of certain enzymes. scientificlabs.co.ukcoenzalabs.com The use of a well-defined, stable substrate like Dodecanoyl-CoA lithium salt is essential for obtaining accurate and reproducible data in these enzymatic studies, thereby advancing our understanding of cellular processes like lipid biosynthesis and fatty acid transport. coenzalabs.commedchemexpress.com

Interactive Data Tables

Table 1: Properties of this compound

| Property | Value |

| Synonyms | Lauroyl coenzyme A lithium salt, C12-CoA coenzalabs.comsigmaaldrich.com |

| Molecular Formula | C33H58N7O17P3S (Free acid basis) sigmaaldrich.com |

| Appearance | Crystalline solid / Powder moleculardepot.comcaymanchem.com |

| Storage Temperature | -20°C sigmaaldrich.com |

| Common Application | Substrate for enzyme assays in lipid metabolism research scientificlabs.co.ukcoenzalabs.commoleculardepot.com |

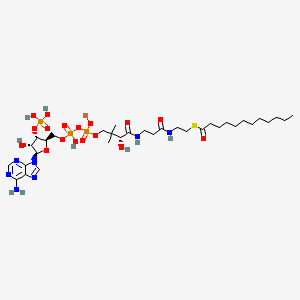

Structure

2D Structure

Properties

Molecular Formula |

C33H57LiN7O17P3S |

|---|---|

Molecular Weight |

955.8 g/mol |

IUPAC Name |

lithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-4-[[3-(2-dodecanoylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] phosphate |

InChI |

InChI=1S/C33H58N7O17P3S.Li/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40;/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48);/q;+1/p-1/t22-,26-,27-,28+,32-;/m1./s1 |

InChI Key |

FWNUZMNRIPYTPZ-CDSRRKEDSA-M |

Isomeric SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Canonical SMILES |

[Li+].CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Origin of Product |

United States |

Metabolic Intermediacy and Biochemical Pathways of Dodecanoyl Coenzyme a

Involvement in Lipid Metabolism.ontosight.ailibretexts.orgoup.combu.edugenome.jpnih.gov

Dodecanoyl-CoA is a central molecule in the intricate network of lipid metabolism, participating in both the synthesis and breakdown of fatty acids. ontosight.ai It is formed from the 12-carbon fatty acid, lauric acid, through an activation step that attaches it to coenzyme A (CoA). ontosight.ai This activation is essential for its subsequent metabolic processing.

Fatty Acid Biosynthesis.libretexts.orgoup.com

Fatty acid biosynthesis is the process of creating fatty acids from acetyl-CoA and malonyl-CoA precursors. oup.com Dodecanoyl-CoA can serve as a building block in the elongation of fatty acid chains. While the initial steps of fatty acid synthesis are carried out by a multi-enzyme complex called fatty acid synthase, further elongation often utilizes separate enzymes with CoA as the acyl group carrier. libretexts.org

Key Enzymes in Fatty Acid Biosynthesis:

| Enzyme | Function |

| Acetyl-CoA carboxylase (ACC) | Catalyzes the formation of malonyl-CoA from acetyl-CoA, the committed step in fatty acid synthesis. oup.com |

| Fatty acid synthase (FAS) | A multi-enzyme complex that catalyzes the synthesis of long-chain fatty acids from acetyl-CoA and malonyl-CoA. oup.comkhanacademy.org |

| Elongases | Enzymes that extend the length of fatty acid chains beyond the initial product of FAS. ontosight.ai |

| Desaturases | Introduce double bonds into fatty acid chains. ontosight.ai |

Fatty Acid Activation Mechanisms.bu.edu

For a fatty acid to be metabolized, it must first be "activated" by being converted into its acyl-CoA derivative. This reaction is catalyzed by acyl-CoA synthetases. ontosight.ai The activation process consumes the equivalent of two ATP molecules and is crucial for enabling the fatty acid to participate in subsequent metabolic pathways. lumenlearning.com

Fatty Acid Degradation Pathways.bu.edugenome.jpaocs.org

Dodecanoyl-CoA is an intermediate in the beta-oxidation of fatty acids, a process that breaks down fatty acids to produce energy. ontosight.ainih.gov In each cycle of beta-oxidation, a two-carbon unit is removed from the acyl-CoA chain in the form of acetyl-CoA. aocs.orgyoutube.com This process is repeated until the entire fatty acid chain is converted into acetyl-CoA molecules, which can then enter the citric acid cycle for further energy production. ontosight.aiaocs.org

Steps of Beta-Oxidation:

| Step | Enzyme | Product(s) |

| Dehydrogenation | Acyl-CoA dehydrogenase | FADH2 |

| Hydration | Enoyl-CoA hydratase | |

| Dehydrogenation | 3-hydroxyacyl-CoA dehydrogenase | NADH |

| Thiolytic Cleavage | Beta-ketothiolase | Acetyl-CoA and a shortened acyl-CoA |

This table is a simplified representation of the beta-oxidation cycle. Each round of beta-oxidation produces one molecule each of FADH2, NADH, and acetyl-CoA, and an acyl-CoA molecule that is two carbons shorter. abcam.com

Regulation of Cellular Lipid Storage.bu.edu

The balance between fatty acid synthesis and degradation is tightly regulated to control cellular lipid stores. Acyl-CoAs, including dodecanoyl-CoA, play a role in this regulation. They can be directed towards the synthesis of storage lipids like triacylglycerols or utilized for energy production through beta-oxidation. nih.gov This allocation is influenced by the cell's energy status and hormonal signals. ontosight.ai The transcription of genes involved in fatty acid metabolism is also regulated by cellular lipid levels, with sterol regulatory element-binding proteins (SREBPs) playing a key role. nih.gov

Role in Fatty Acid Transport Mechanisms.libretexts.orgoup.combu.edunih.gov

The transport of fatty acids across cellular membranes is a critical step in their metabolism. Dodecanoyl-CoA is involved in this process, particularly in the movement of fatty acids from the cytosol into the mitochondria for beta-oxidation.

Cytosolic to Mitochondrial Transport Dynamics.abcam.com

Long-chain fatty acids cannot directly cross the inner mitochondrial membrane. lumenlearning.com They are first activated to their acyl-CoA form in the cytosol. abcam.com Then, the acyl group is transferred from CoA to carnitine by the enzyme carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane. lumenlearning.comaocs.org The resulting acylcarnitine is then transported across the inner mitochondrial membrane by a translocase. lumenlearning.com Once inside the mitochondrial matrix, carnitine palmitoyltransferase II (CPT2) transfers the acyl group back to CoA, reforming the acyl-CoA, which can then enter the beta-oxidation pathway. lumenlearning.comaocs.orgabcam.com

Contribution to Energy Production Pathways

Dodecanoyl-CoA is a key contributor to cellular energy production, primarily through its catabolism in the fatty acid β-oxidation pathway. This process systematically breaks down the fatty acyl chain into two-carbon units, releasing a significant amount of energy that is captured in the form of reducing equivalents and, ultimately, ATP. aocs.orglumenlearning.com

Linkages to the Citric Acid Cycle

The catabolism of dodecanoyl-CoA is directly linked to the citric acid cycle (TCA cycle), a central metabolic pathway for the oxidation of fuel molecules. The breakdown of dodecanoyl-CoA occurs through β-oxidation within the mitochondria, a process that sequentially shortens the fatty acid chain. nih.govwikipedia.org Each round of β-oxidation cleaves a two-carbon unit in the form of acetyl-CoA. aocs.orgwikipedia.org

For a single molecule of dodecanoyl-CoA (a C12-acyl-CoA), a total of five cycles of β-oxidation are required for its complete degradation. This process yields six molecules of acetyl-CoA. libretexts.org These acetyl-CoA molecules are the primary link to the citric acid cycle, as they enter the cycle by condensing with oxaloacetate to form citrate. aocs.org The subsequent reactions of the citric acid cycle further oxidize the acetyl group, generating the high-energy electron carriers NADH and FADH₂, which then fuel ATP synthesis through oxidative phosphorylation. aocs.org

Role in Oxidative Metabolism of Lipids

Dodecanoyl-CoA is a central intermediate in the oxidative metabolism of lipids, specifically through the process of mitochondrial β-oxidation. ontosight.ai The oxidation of the dodecanoyl-CoA molecule is a cyclical process involving a sequence of four enzymatic reactions. aocs.orgwikipedia.org

The process begins with the dehydrogenation of dodecanoyl-CoA by an acyl-CoA dehydrogenase, introducing a double bond and producing FADH₂. wikipedia.orgutah.edu This is followed by a hydration step catalyzed by enoyl-CoA hydratase. The resulting hydroxyl group is then oxidized by 3-hydroxyacyl-CoA dehydrogenase, which generates a molecule of NADH. wikipedia.org Finally, ketoacyl-CoA thiolase cleaves the molecule, releasing a two-carbon acetyl-CoA unit and a shortened acyl-CoA (decanoyl-CoA), which then re-enters the cycle. nih.govaocs.org This cycle repeats until the entire dodecanoyl-CoA molecule is broken down into acetyl-CoA units. wikipedia.org

The table below details the enzymatic steps and products for one cycle of β-oxidation starting with dodecanoyl-CoA.

| Step | Enzyme | Substrate | Product(s) |

| 1. Dehydrogenation | Acyl-CoA Dehydrogenase (MCAD) | Dodecanoyl-CoA | trans-Δ²-Dodecenoyl-CoA, FADH₂ |

| 2. Hydration | Enoyl-CoA Hydratase | trans-Δ²-Dodecenoyl-CoA | L-3-Hydroxydodecanoyl-CoA |

| 3. Dehydrogenation | 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) | L-3-Hydroxydodecanoyl-CoA | 3-Ketododecanoyl-CoA, NADH |

| 4. Thiolysis | β-Ketoacyl-CoA Thiolase (MCKAT) | 3-Ketododecanoyl-CoA | Decanoyl-CoA, Acetyl-CoA |

Participation in Complex Lipid Synthesis

Beyond its role in energy production, dodecanoyl-CoA serves as an important building block for the synthesis of various complex lipids that are essential for cellular structure and signaling. nih.govnih.gov As a long-chain acyl-CoA, it can be incorporated into several classes of lipids, including glycerophospholipids, triglycerides, and sphingolipids. nih.govnih.govnih.gov

The initial step for the synthesis of glycerophospholipids and triglycerides involves the sequential acylation of glycerol-3-phosphate. nih.govmdpi.com Dodecanoyl-CoA can be utilized by glycerol-3-phosphate acyltransferase (GPAT) to form lysophosphatidic acid. nih.govmdpi.com A subsequent acylation, catalyzed by acylglycerol-3-phosphate O-acyltransferase (AGPAT), can then form phosphatidic acid, a key intermediate in the synthesis of many phospholipids (B1166683) and the precursor to diacylglycerol for triglyceride synthesis. mdpi.comresearchgate.net

Furthermore, dodecanoyl-CoA is a substrate for ceramide synthases (CerS). These enzymes catalyze the N-acylation of a sphingoid base to produce ceramides, which are the central molecules of sphingolipid metabolism and are involved in various cellular processes. nih.govnih.gov

The table below summarizes the major classes of complex lipids synthesized from dodecanoyl-CoA and the key enzymes involved in their initial synthesis steps.

| Complex Lipid Class | Key Precursor Role of Dodecanoyl-CoA | Key Enzymes in Synthesis |

| Glycerophospholipids | Provides the acyl chain for the glycerol (B35011) backbone. | Glycerol-3-phosphate acyltransferase (GPAT), Acylglycerol-3-phosphate O-acyltransferase (AGPAT) |

| Triglycerides (Triacylglycerols) | Provides the acyl chains esterified to the glycerol backbone. | GPAT, AGPAT, Diacylglycerol O-acyltransferase (DGAT) |

| Sphingolipids (Ceramides) | Serves as the acyl donor for the N-acylation of the sphingoid base. | Ceramide Synthases (CerS) |

Enzymatic Studies Involving Dodecanoyl Coenzyme a Lithium Salt

Substrate Specificity and Enzyme Kineticsnih.govresearchgate.netnih.gov

The interaction between an enzyme and its substrate is a fundamental aspect of biochemistry. The specificity of this interaction and the rate at which the reaction proceeds are key areas of study.

Analysis of CoA-Dependent Enzymesnih.gov

Coenzyme A (CoA) and its derivatives, such as dodecanoyl-CoA, are involved in approximately 4% of all known biochemical reactions. nih.gov They are essential for a multitude of metabolic processes, including the synthesis and oxidation of fatty acids. nih.govontosight.ai Dodecanoyl-CoA serves as a substrate for various CoA-dependent enzymes, allowing researchers to probe their function and regulation. coenzalabs.com The study of these enzymes is critical for understanding cellular energy production and lipid metabolism. ontosight.ai

The kinetic parameters of an enzyme, such as the Michaelis constant (K_m) and the maximum reaction velocity (V_max), provide insights into its affinity for a substrate and its catalytic efficiency. ucl.ac.ukwikipedia.org For CoA-dependent enzymes, dodecanoyl-CoA can be used to determine these parameters. For instance, the activity of acyl-CoA carboxylases, which are involved in fatty acid synthesis, can be assessed using dodecanoyl-CoA as a substrate. frontiersin.org The rate of product formation in the presence of varying concentrations of dodecanoyl-CoA allows for the calculation of K_m and V_max, revealing the enzyme's efficiency with this specific acyl-CoA. ucl.ac.uklibretexts.org

The binding affinity of a substrate to an enzyme is a key determinant of in vivo substrate specificity. acs.org While the k_cat/K_m ratio is often used to describe catalytic efficiency, the dissociation constant (K_d) can be more indicative of which substrate an enzyme will prefer in a cellular environment where multiple potential substrates exist. acs.org Studies with N-myristoyltransferases have shown that while the k_cat/K_m values for different acyl-CoAs might be similar, their binding affinities can vary significantly, influencing which fatty acid is ultimately utilized. acs.org

Reaction Mechanisms with Dodecanoyl-Coenzyme Anih.govnih.gov

Dodecanoyl-CoA participates in a variety of enzymatic reactions, primarily within the realm of fatty acid metabolism. ontosight.ai One of the most significant pathways is β-oxidation, where fatty acids are broken down to produce acetyl-CoA. ontosight.ai In this process, dodecanoyl-CoA is a key intermediate. The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases, which convert the acyl-CoA into an enoyl-CoA.

The subsequent steps of β-oxidation involve hydration, oxidation, and thiolytic cleavage, each catalyzed by a specific enzyme. For example, enoyl-CoA hydratase catalyzes the hydration of the double bond, and the resulting hydroxyacyl-CoA is then oxidized by a dehydrogenase. nih.gov The final step, thiolysis, is catalyzed by a thiolase and results in the release of acetyl-CoA and a shortened acyl-CoA chain.

The thioester bond in dodecanoyl-CoA is a high-energy bond, which makes the acyl group readily transferable. ni.ac.rsyoutube.com This property is central to the function of acyltransferases, which catalyze the transfer of the dodecanoyl group to other molecules. nih.gov The reaction mechanism typically involves a nucleophilic attack on the carbonyl carbon of the thioester, leading to the formation of a tetrahedral intermediate, followed by the release of Coenzyme A. youtube.com

Investigation of Specific Enzyme Classes

The use of dodecanoyl-CoA as a substrate has been instrumental in characterizing various enzyme classes, particularly acyltransferases.

Acyltransferases

Acyltransferases are a large and diverse group of enzymes that catalyze the transfer of acyl groups from acyl-CoAs to various acceptor molecules. nih.gov

Assays for CoA-dependent acyltransferases are crucial for studying their activity and substrate specificity. nih.gov A common method involves monitoring the release of free Coenzyme A (CoA) during the reaction. nih.gov This can be achieved using reagents like 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, which reacts with the free thiol group of CoA to produce a colored product that can be measured spectrophotometrically. nih.gov This continuous assay allows for the real-time determination of reaction rates and the calculation of kinetic parameters. nih.gov

Table 1: Example Data from a CoA-Dependent Acyltransferase Assay

| Substrate Concentration (µM) | Initial Reaction Rate (µmol/min) |

| 10 | 0.5 |

| 20 | 0.9 |

| 40 | 1.5 |

| 80 | 2.2 |

| 160 | 2.8 |

| 320 | 3.0 |

This is a hypothetical data table for illustrative purposes.

From such data, a Michaelis-Menten plot can be generated to determine the V_max and K_m of the enzyme for dodecanoyl-CoA. ucl.ac.uk

Recent research has implicated the DRL1 protein in the regulation of lipid metabolism, potentially through its interaction with CoA derivatives. coenzalabs.com While the precise function of DRL1 is still under investigation, studies suggest it may play a role in processes involving acyl-CoAs. Lauroyl coenzyme A lithium salt is utilized in assays to test the functionality of the DRL1 protein. coenzalabs.com Understanding the interaction between DRL1 and dodecanoyl-CoA could provide valuable insights into the intricate network of lipid regulation within the cell. nih.govnih.gov

Acyl Coenzyme A Lysophosphatidate Acyltransferases

Acyl Coenzyme A lysophosphatidate acyltransferases (LPA-AT) are pivotal enzymes in the biosynthesis of triacylglycerols (TAG), the primary storage form of fatty acids. The substrate specificity of these enzymes often dictates the fatty acid composition of the resulting TAG. Studies on LPA-AT from various plant sources have demonstrated their ability to utilize saturated medium-chain acyl-CoAs, including dodecanoyl-CoA.

In research focusing on palm (Syragrus cocoides), it was discovered that microsomal preparations from maturing seeds possess a distinct LPA-AT activity. This specific enzymatic activity enables the utilization of 1-lauroyl-lysophosphatidic acid (LPA) and lauroyl-coenzyme A to synthesize dilauroyl-phosphatidate. nih.gov This finding highlights a specialized metabolic pathway in certain plant tissues for the incorporation of lauric acid into storage lipids. A similar organ-specific activity was observed in meadowfoam (Limnanthes alba), where the maturing seed microsomes were uniquely capable of using erucoyl-CoA. nih.gov The differential activity of LPA-AT in various plant organs suggests that distinct enzymes are responsible for the synthesis of storage TAGs versus membrane phospholipids (B1166683). nih.gov

| Plant Source | Organ | Substrates | Product | Reference |

| Palm (Syragrus cocoides) | Maturing Seed | 1-lauroyl-LPA, Lauroyl-coenzyme A | Dilauroyl-phosphatidate | nih.gov |

Fatty Acyl-CoA Oxidases

Peroxisomal Fatty Acyl-CoA Oxidase Activity Assessment

Peroxisomal fatty acyl-CoA oxidase is the initial and rate-limiting enzyme in the β-oxidation of very-long-chain fatty acids. The assessment of its activity is crucial for understanding various metabolic processes and disorders. Dodecanoyl-CoA (lauroyl-CoA) has been established as a superior substrate for the fluorometric determination of this enzyme's activity compared to longer-chain substrates like palmitoyl-CoA.

The use of lauroyl-CoA in a horseradish peroxidase-coupled assay allows for the quantification of hydrogen peroxide (H₂O₂) produced during the oxidation of the fatty acyl-CoA. This method offers significant benefits, including a 4.5-fold higher specific activity than assays using palmitoyl-CoA and an avoidance of the substrate inhibition issues often associated with longer-chain acyl-CoAs. The assay demonstrates linearity with respect to time and the amount of enzyme, enhancing its reliability and sensitivity for studying peroxisomal β-oxidation, particularly in samples with low enzyme activity.

| Substrate | Advantage in Peroxisomal Acyl-CoA Oxidase Assay | Reference |

| Lauroyl-CoA | Higher specific activity, avoids substrate inhibition | |

| Palmitoyl-CoA | More prone to substrate inhibition, lower specific activity |

Fatty Acyl-CoA Synthetases

Firefly Luciferase as a Model System

Firefly luciferase, renowned for its role in bioluminescence, has been identified as a bifunctional enzyme. In addition to catalyzing the oxidation of luciferin, it exhibits long-chain fatty acyl-CoA synthetase activity. This secondary function involves the ATP-dependent formation of a fatty acyl-CoA from a fatty acid and coenzyme A (CoA).

Studies investigating the substrate specificity of firefly luciferase's synthetase activity have shown that it efficiently utilizes various saturated medium-chain fatty acids. Lauric acid, the C12 fatty acid corresponding to dodecanoyl-CoA, has been identified as the most suitable substrate for this enzymatic reaction. The product, lauroyl-CoA, was confirmed using mass spectrometry. Furthermore, Coenzyme A plays a role in the bioluminescence reaction itself by reacting with dehydroluciferyl-adenylate, an inhibitory byproduct, thereby sustaining the light emission. This dual functionality provides a unique model system for studying both bioluminescence and fatty acid activation.

Drosophila CG6178 Characterization

In the fruit fly, Drosophila melanogaster, the gene product of CG6178 has been characterized as a long-chain fatty acyl-CoA synthetase. This protein shares high sequence similarity with firefly luciferase but, notably, lacks any luminescence activity.

Enzymatic characterization of the CG6178 protein revealed its function as a bona fide acyl-CoA synthetase. Similar to firefly luciferase, CG6178 demonstrates a preference for medium-chain fatty acids as substrates. Extensive substrate specificity studies have confirmed that lauric acid is the most effective substrate for the CG6178 enzyme, leading to the efficient synthesis of lauroyl-CoA. This finding was instrumental in identifying a novel type of fatty acyl-CoA synthetase in insects, with phylogenetic analyses suggesting an evolutionary link to plant 4-coumarate:CoA ligases rather than mammalian fatty acyl-CoA synthetases.

| Enzyme | Organism | Function | Optimal Substrate (Fatty Acid) | Product | Reference |

| Firefly Luciferase | Photinus pyralis | Bifunctional: Luciferase & Acyl-CoA Synthetase | Lauric Acid | Lauroyl-CoA | |

| CG6178 | Drosophila melanogaster | Acyl-CoA Synthetase | Lauric Acid | Lauroyl-CoA |

Beta-Ketoacyl-Acyl Carrier Protein Synthases

Beta-ketoacyl-acyl carrier protein synthases (KAS) are a family of enzymes essential for fatty acid biosynthesis in bacteria, plants, and mammals. They catalyze the condensation of an acyl group with malonyl-ACP to extend the fatty acid chain.

Interactions with Mycobacterium tuberculosis FabH

In Mycobacterium tuberculosis, the causative agent of tuberculosis, β-ketoacyl-acyl carrier protein synthase III (FabH) plays a pivotal role in initiating the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. nih.govresearchgate.net The M. tuberculosis FabH (mtFabH) enzyme catalyzes the condensation of long-chain acyl-CoAs with malonyl-ACP. researchgate.net

Purified recombinant mtFabH has shown a preference for acyl-CoA substrates, particularly lauroyl-CoA (C12) and myristoyl-CoA (C14). nih.gov It preferentially condenses these substrates with malonyl-AcpM to produce myristoyl-AcpM and palmitoyl-AcpM, respectively. nih.gov Interestingly, in vitro studies have demonstrated that mtFabH does not facilitate the elongation of fatty acids with 22 to 24 carbons. nih.gov

The crystal structure of mtFabH complexed with lauroyl-CoA has been determined, providing insights into its substrate specificity. nih.govresearchgate.netsigmaaldrich.com The structure reveals an elongated channel that serves as the binding site for the acyl group, which accounts for the enzyme's preference for specific long-chain acyl-CoAs. nih.govresearchgate.net The coenzyme A portion of the substrate binds in a separate channel, primarily through interactions at the enzyme's surface. nih.govresearchgate.net Studies using a catalytically inactive Cys122Ala mutant of mtFabH have shown that dodecanoyl-CoA can bind to both subunits of the dimeric enzyme during prolonged incubation. nih.gov Furthermore, acylation experiments indicate that mtFabH selectively forms a product with dodecanoyl-CoA, even in the presence of other acyl-CoAs. nih.gov This suggests a thermodynamic preference for dodecanoyl-CoA as a substrate for the mtFabH Michaelis complex and the subsequent acyl-enzyme intermediate. nih.gov

| Substrate | Product | Reference |

| Lauroyl-CoA (C12) | Myristoyl-AcpM | nih.gov |

| Myristoyl-CoA (C14) | Palmitoyl-AcpM | nih.gov |

Other CoA-Utilizing Enzymes

Protein Phosphatase 5 Activation Studies

Protein Phosphatase 5 (PP5) is a serine/threonine phosphatase that exhibits low basal activity. nih.govacs.org Its activation is crucial for its role in various cellular processes. Studies have investigated the effect of long-chain fatty acyl-CoA esters on PP5 activity. It was found that long-chain fatty acyl-CoA esters can activate PP5 at physiological concentrations, with saturated esters being more effective than unsaturated ones. nih.govacs.org

The length of the acyl chain is a critical determinant for PP5 activation. Optimal activation requires a chain length of 16 carbons or more, and no activation is observed with chains shorter than 10 carbons. nih.gov Consequently, lauroyl-CoA, with its 12-carbon chain, does not significantly activate PP5. acs.org While the CoA moiety enhances the water solubility of the fatty acid, competition studies with acetyl-CoA suggest that its primary role is not to interact with a specific binding site on PP5. nih.govacs.org

Carnitine O-Acyltransferases (CROT) in Metabolic Pathways

Carnitine O-acyltransferases are a family of enzymes that catalyze the reversible transfer of acyl groups between coenzyme A and carnitine. proteopedia.orgnih.gov This family includes carnitine acetyltransferase (CrAT), carnitine octanoyltransferase (CROT), and carnitine palmitoyltransferases (CPTs), which are distinguished by their preference for short-chain, medium-chain, and long-chain fatty acids, respectively. proteopedia.org

CROT is primarily located in peroxisomes and is involved in the metabolism of medium-chain fatty acids. proteopedia.orgnih.gov Dodecanoyl-CoA, as a medium-chain fatty acyl-CoA, is a substrate for CROT. nih.gov The action of CROT is part of the carnitine shuttle system, which facilitates the transport of acyl groups across cellular membranes, a crucial step for their subsequent metabolism, such as β-oxidation in mitochondria. proteopedia.orgmdpi.com By converting acyl-CoAs to acyl-carnitines, these enzymes play a vital role in maintaining the homeostasis of coenzyme A pools within different cellular compartments. mdpi.com

Enzymatic Assay Development

Fluorometric Assay Systems Utilizing Lauroyl-CoA (Dodecanoyl-CoA)

Lauroyl-CoA is utilized as a substrate in the development of sensitive fluorometric assays for quantifying the activity of certain enzymes. nih.gov A notable example is the assay for peroxisomal fatty acyl-CoA oxidase. nih.govresearchgate.net This assay measures the lauroyl-CoA-dependent production of hydrogen peroxide, which is then quantified through a horseradish peroxidase-coupled reaction that generates a fluorescent product. nih.govresearchgate.net

The use of lauroyl-CoA in this assay offers significant advantages over the more commonly used palmitoyl-CoA. nih.govresearchgate.net It mitigates the problem of substrate inhibition often associated with palmitoyl-CoA and results in a more than 4.5-fold higher specific activity. nih.govresearchgate.net This leads to improved reliability, versatility, and a wider range for the assay. nih.gov Such assays can be performed in either a fixed-time or continuous mode and are sensitive enough to be used in studies involving low enzyme activities or small sample sizes, such as in hepatocyte cell culture systems. nih.gov

| Substrate | Key Advantages/Disadvantages | Reference |

| Lauroyl-CoA | Avoids substrate inhibition, >4.5-fold higher specific activity, improved reliability and versatility. | nih.govresearchgate.net |

| Palmitoyl-CoA | Prone to substrate inhibition, lower specific activity compared to lauroyl-CoA. | nih.govresearchgate.net |

Research Methodologies and Applications of Dodecanoyl Coenzyme a Lithium Salt

Utilization as a Molecular Tool in Biochemical Research

As a specific long-chain acyl-CoA, dodecanoyl-CoA serves as a precise instrument for biochemists to explore the intricacies of cellular metabolic networks. nih.gov Its applications range from tracing metabolic fluxes to understanding the allosteric regulation of key enzymes. nih.govnih.gov

Dodecanoyl-CoA is integral to the study of lipid metabolism, particularly fatty acid β-oxidation. nih.gov CoA and its thioesters, like dodecanoyl-CoA, are involved in an estimated 4% of all known biochemical reactions, including the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and amino acid metabolism. nih.gov Researchers use isotopically labeled dodecanoyl-CoA (e.g., with ¹⁴C) to track its catabolism through these pathways within cellular systems. nih.gov This allows for the precise measurement of metabolic rates and the identification of pathway intermediates that may accumulate under specific conditions or in response to certain stimuli. nih.gov

Its metabolism is not confined to a single cellular compartment; it is a known substrate for enzymes in both mitochondria and peroxisomes. nih.govnih.gov Furthermore, the levels of dodecanoyl-CoA are themselves regulated by specific enzymes. For instance, the hydrolase NUDT19 exhibits high activity against lauroyl-CoA (dodecanoyl-CoA), playing a role in its degradation and the maintenance of the cellular acyl-CoA pool. nih.gov By introducing dodecanoyl-CoA into experimental systems, scientists can probe the activity and regulation of these distinct metabolic routes.

Beyond its role as a metabolic substrate, dodecanoyl-CoA and other long-chain fatty acyl-CoAs function as critical signaling molecules that regulate cellular processes. nih.gov They can act as allosteric modulators of key metabolic enzymes, influencing pathway flux in response to nutrient availability. nih.gov A prominent example is the allosteric activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov Studies have shown that long-chain acyl-CoAs can directly activate β1-containing AMPK isoforms, which in turn promotes fatty acid oxidation by phosphorylating downstream targets like acetyl-CoA carboxylase (ACC). nih.gov

The presence and concentration of specific acyl-CoAs are also indispensable for the biosynthesis of neurotransmitters and the regulation of gene expression. nih.gov Dysregulation of CoA derivatives has been linked to a variety of pathological conditions, underscoring the importance of using tools like dodecanoyl-CoA lithium salt to investigate these fundamental cellular functions. nih.gov

In Vitro Experimental Models

The study of dodecanoyl-CoA is heavily reliant on controlled in vitro models that allow for the dissection of its metabolic fate and functional roles without the complexities of a whole organism.

Table 1: Research Findings on Dodecanoyl-CoA Metabolism in Isolated Rat Liver Systems

| Experimental System | Substrate Used | Key Finding | Citation |

|---|---|---|---|

| 105,000 x g soluble fraction of rat liver homogenate | [12-¹⁴C] Dodecanoyl-CoA | Metabolized by cytoplasmic enzymes. | nih.gov |

| Sonicated mitochondrial fraction of rat liver homogenate | [12-¹⁴C] Dodecanoyl-CoA | Accumulation of β-oxidation intermediates observed. | nih.gov |

Dodecanoyl-CoA lithium salt is a critical substrate for a variety of enzyme activity assays, enabling the characterization and quantification of enzyme function. A notable application is in a sensitive fluorometric assay for peroxisomal fatty acyl-CoA oxidase. nih.gov In this assay, the dodecanoyl-CoA-dependent production of hydrogen peroxide is measured via a horseradish peroxidase-coupled reaction, which generates a fluorescent product. nih.gov

The use of dodecanoyl-CoA (lauroyl-CoA) in this assay offers significant advantages over other substrates like palmitoyl-CoA. It results in a greater than 4.5-fold higher specific activity and largely avoids the problem of substrate inhibition that can occur with longer-chain acyl-CoAs. nih.gov This makes it particularly suitable for studying regulatory mechanisms in systems with low enzyme activity, such as hepatocyte cell cultures. nih.gov Dodecanoyl-CoA also serves as a substrate for acyl-CoA synthetases, the enzymes that ligate coenzyme A to fatty acids, allowing for the measurement of their activity in various samples. abcam.com

Table 2: Examples of Enzyme Assays Utilizing Acyl-CoAs as Substrates

| Enzyme | Assay Principle | Substrate Example | Purpose of Assay | Citation |

|---|---|---|---|---|

| Peroxisomal Fatty Acyl-CoA Oxidase | Fluorometric measurement of H₂O₂ production. | Lauroyl-CoA (Dodecanoyl-CoA) | Determine specific enzyme activity; offers high sensitivity and avoids substrate inhibition. | nih.gov |

| Acyl-CoA Synthetase (ACS) | Fluorometric measurement of acyl-CoA production. | Fatty Acid (e.g., Dodecanoic Acid) | Measure ACS activity in various biological samples. | abcam.com |

| HMG-CoA Reductase (HMGR) | Spectrophotometric measurement of NADPH utilization. | HMG-CoA | Measure HMGR activity and screen for inhibitors like statins. | assaygenie.com |

Cultured cell lines, such as HEK293 and A549 cells, are indispensable models for exploring the role of dodecanoyl-CoA in lipid metabolism and cellular signaling. nih.gov In these systems, researchers can manipulate the levels of dodecanoyl-CoA, either by direct supplementation or by modulating the expression of enzymes involved in its synthesis, to study downstream effects. nih.gov Such studies are crucial for understanding how cells partition dodecanoyl-CoA between different metabolic fates, such as incorporation into complex lipids like triglycerides and phospholipids (B1166683), or entry into β-oxidation for energy production. bioassaysys.com

These cell culture models also facilitate the investigation of the signaling roles of dodecanoyl-CoA. By altering its concentration, scientists can observe resulting changes in gene expression and the activity of signaling pathways, providing insight into how cells sense and respond to lipid availability. nih.govnih.gov The use of dodecanoyl-CoA in hepatocyte cell culture systems, for instance, is key to facilitating the study of peroxisomal beta-oxidation regulatory mechanisms. nih.gov

Microinjection into Biological Systems (e.g., Newt Eggs)

Microinjection is a precise technique used to introduce substances directly into a single living cell. youtube.com This method utilizes a fine glass pipette to inject materials such as DNA, RNA, or specific biochemicals like dodecanoyl-CoA into a target cell, such as an oocyte. youtube.comyoutube.com The primary goal is to study the effects of the introduced substance on cellular processes, such as maturation, fertilization, and embryonic development. youtube.comnih.gov

While the direct microinjection of dodecanoyl-coenzyme A lithium salt into newt eggs is not prominently documented in available research, the general principles of oocyte microinjection are well-established for various model organisms, including mice and sheep. youtube.commdpi.com The procedure involves collecting oocytes, immobilizing them, and carefully piercing the cell membrane to deliver a precise volume of the injection material, avoiding damage to critical structures like the nucleus. youtube.com Following injection, the cells are cultured in vitro to observe the subsequent biological effects. youtube.commdpi.com Introducing a specific long-chain acyl-CoA like dodecanoyl-CoA could be used to investigate its role in energy metabolism, membrane dynamics, or the regulation of developmental pathways within the egg.

Application in Metabolomics Research

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological sample. Acyl-CoAs, including dodecanoyl-CoA, are key metabolites whose levels can provide a snapshot of the cell's metabolic state, particularly concerning lipid metabolism. nih.govnih.gov

Analysis of Metabolic Profiles

Dodecanoyl-CoA is an intermediate in the beta-oxidation of lauric acid (a 12-carbon fatty acid). Its concentration, along with other short, medium, and long-chain acyl-CoAs, serves as a crucial marker for the status of fatty acid metabolism. nih.govmdpi.com Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are used for the targeted profiling of these molecules. nih.gov By measuring the levels of dodecanoyl-CoA and related compounds in tissues or cells, researchers can create detailed metabolic profiles. These profiles can reveal disruptions in metabolic pathways associated with nutritional stress or inherited metabolic disorders, such as very long-chain acyl-CoA dehydrogenase deficiency (VLCADD), where specific acyl-CoAs accumulate. nih.govmdpi.com

Elucidation of Biochemical Mechanisms

Dodecanoyl-CoA is instrumental in elucidating the mechanisms of various biochemical pathways. As a substrate for numerous enzymes, it can be used in vitro and in vivo to study enzyme kinetics and reaction pathways. For example, it is a substrate in the benzoyl-CoA pathway for the degradation of aromatic compounds and is involved in the mitochondrial fatty acid synthesis pathway. nih.govnih.gov

By using isotopically labeled dodecanoyl-CoA, researchers can trace the path of the dodecanoyl group through different metabolic networks. This allows for the mapping of carbon flow and the identification of bottlenecks or alternative routes in metabolism. nih.gov Such studies have been critical in understanding how defects in acyl-CoA metabolism can lead to disease pathophysiology by causing the accumulation of reactive intermediates that can lead to widespread, non-enzymatic protein modifications. nih.gov

Protein Acylation Studies

Protein acylation is a post-translational modification where an acyl group, such as dodecanoyl, is attached to an amino acid residue of a protein. This modification can significantly alter the protein's structure, localization, and function. Dodecanoyl-CoA serves as the donor molecule for the dodecanoyl group in these reactions.

S-Acylation of Cysteine Residues

S-acylation, often called S-palmitoylation, is the reversible attachment of a fatty acid to the thiol group of a cysteine residue. nih.govfrontiersin.org This reaction is catalyzed by a family of enzymes known as DHHC (Asp-His-His-Cys) domain-containing protein S-acyltransferases. nih.govfrontiersin.org The process involves two steps: first, the enzyme auto-acylates at its active site cysteine using an acyl-CoA donor like dodecanoyl-CoA. nih.gov Subsequently, the acyl chain is transferred to a cysteine on the target protein. nih.gov

This modification increases the hydrophobicity of the protein, often promoting its association with cellular membranes and influencing its trafficking, stability, and interaction with other proteins. frontiersin.orgnih.gov Studying S-acylation with dodecanoyl-CoA helps to understand how different fatty acid chain lengths affect these cellular processes.

N-Acylation of Lysine (B10760008) Residues

N-acylation is the attachment of an acyl group to the ε-amino group of a lysine residue. This modification neutralizes the positive charge of the lysine, which can lead to significant conformational changes in the protein and alter its function and interactions. While acetylation (the addition of a C2 acetyl group) is the most studied form of lysine acylation, longer acyl chains from donors like dodecanoyl-CoA can also be attached. nih.gov

Lysine acylation can occur enzymatically, catalyzed by lysine acetyltransferases (KATs), or non-enzymatically, especially in environments with high concentrations of reactive acyl-CoAs, such as the mitochondria. nih.govnih.gov The accumulation of specific acyl-CoAs due to metabolic diseases can lead to widespread, non-enzymatic "off-target" acylation of proteins, potentially contributing to the disease pathology. nih.gov Studying N-dodecanoylation provides insight into this broader landscape of protein regulation and dysregulation in metabolic disorders.

Table 1: Summary of Protein Acylation Types Involving Dodecanoyl-CoA

| Modification Type | Target Amino Acid | Donor Molecule | Key Enzyme Family | Primary Consequence |

|---|---|---|---|---|

| S-Acylation | Cysteine | Dodecanoyl-CoA | DHHC Acyltransferases | Increases hydrophobicity, affects protein localization and trafficking. nih.govfrontiersin.org |

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Lauric acid |

| Acetyl-CoA |

| Benzoyl-CoA |

Non-Enzymatic Protein Acylation Processes

Dodecanoyl-CoA, like other acyl-CoA molecules, can participate in the non-enzymatic acylation of proteins, a process that can impact protein function. nih.gov This occurs due to the inherent reactivity of the thioester bond in the acyl-CoA molecule towards nucleophilic residues on proteins, such as the lysine side chain. nih.govresearchgate.net While enzymatic acylation is a highly specific and regulated process, non-enzymatic acylation is often considered a consequence of the chemical environment and the concentration of reactive metabolites. nih.govnih.gov

The mitochondrial matrix, with its alkaline pH and high concentrations of acyl-CoAs, provides a favorable environment for non-enzymatic protein acylation. researchgate.net Certain acyl-CoAs, particularly dicarboxylic species, exhibit high reactivity due to the formation of cyclic anhydride (B1165640) intermediates. researchgate.netnih.govfrontiersin.org This intramolecular catalysis significantly increases their acylating potential compared to simple monocarboxylic acyl-CoAs like dodecanoyl-CoA. frontiersin.orgbohrium.com Although less reactive than these dicarboxylic counterparts, the potential for non-enzymatic modification of proteins by dodecanoyl-CoA and other long-chain fatty acyl-CoAs still exists, particularly in environments where their concentrations are elevated. nih.gov This non-enzymatic "carbon stress" can lead to alterations in protein function, which can be reversed by sirtuin deacylases. nih.gov

Probing Tissue Acyl-CoA Pools

Native Chemical Ligation Approaches

Native chemical ligation (NCL) is a powerful technique for constructing large peptides and proteins from smaller, unprotected peptide fragments. wikipedia.orgnih.gov The reaction involves the chemoselective ligation of a peptide with a C-terminal thioester to another peptide with an N-terminal cysteine residue. wikipedia.orgnih.gov This process, which occurs in an aqueous buffer at neutral pH, results in the formation of a native peptide bond at the ligation site. wikipedia.org

A key aspect of NCL is the ability to generate the required peptide thioesters. While traditionally associated with protein synthesis, the principles of NCL have been adapted for the development of chemical probes to study post-translational modifications. Recently, a mass spectrometry probe called cysteine-triphenylphosphonium (CysTPP) was developed to detect acyl-CoAs in vivo using a strategy based on native chemical ligation. nih.gov This method allows for the sensitive detection of major acyl-CoAs, including long-chain species, by irreversibly modifying the probe's amine via a thioester intermediate. nih.gov This approach provides a valuable tool for investigating the composition and dynamics of tissue acyl-CoA pools, including dodecanoyl-CoA.

Mass Spectrometry (MS) Based Detection Enhancement

Mass spectrometry (MS) has become an indispensable tool for the analysis of acyl-CoAs. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed for the sensitive and specific detection of a wide range of acyl-CoA species. nih.govdoaj.org These methods often involve optimizing parameters such as capillary voltage, cone voltage, and desolvation gas flow to enhance the signal of the analytes. nih.gov

For comprehensive analysis, researchers have employed strategies that combine reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) to separate acyl-CoAs of varying chain lengths and polarities within a single analytical run. researchgate.net To overcome challenges like poor chromatographic performance and signal loss, a phosphoric acid wash step between injections can be incorporated. researchgate.net These advancements have significantly improved the sensitivity of acyl-CoA detection, with limits of detection (LOD) in the femtomole range. researchgate.net Such enhanced detection capabilities are crucial for accurately profiling the diverse acyl-CoA pool in biological samples, including the less abundant species.

Quantification of Acyl-CoA Conjugates

Accurate quantification of acyl-CoA conjugates is essential for understanding their roles in metabolism and cellular regulation. nih.gov Absolute quantification of acyl-CoAs presents challenges due to their instability and the lack of appropriate blank matrices. nih.gov To address this, LC-MS/MS methods have been developed that allow for the absolute quantification of a broad spectrum of cellular acyl-CoAs. nih.govnih.gov

These quantitative methods often involve the use of internal standards, such as odd-chain acyl-CoAs like pentadecanoyl-CoA (C15:0 CoA), which are not naturally abundant in most cells. researchgate.net By generating calibration curves for each analyte in the relevant cell or tissue matrix, researchers can determine the absolute concentration of individual acyl-CoA species. nih.gov This approach has been successfully applied to profile acyl-CoA pools in various cell lines and tissues, providing valuable insights into the metabolic remodeling that occurs in response to different stimuli, such as the introduction of various fatty acids. nih.govnih.gov The ability to quantify specific acyl-CoAs like dodecanoyl-CoA allows for a more precise understanding of their metabolic flux and contribution to cellular processes. biorxiv.org

Comparative Biochemical Analyses with Other Acyl-CoAs

Influence of Chain Length on Metabolic Activity

The carbon chain length of an acyl-CoA molecule is a critical determinant of its metabolic fate and enzymatic specificity. nih.govnih.gov Different enzymes involved in fatty acid metabolism exhibit distinct preferences for acyl-CoAs of varying chain lengths. nih.govmdpi.com For instance, carnitine palmitoyltransferases (CPTs), which are essential for the transport of long-chain fatty acids into the mitochondria for beta-oxidation, show varying activities depending on the acyl-CoA chain length. nih.gov

Studies have shown that the interaction of CPT enzymes with substrates and inhibitors is influenced by the chain length of the acyl-CoA. nih.gov For example, the activity of CPTs can be discriminated by using different carnitine analogues in combination with acyl-CoAs of specific chain lengths, such as octanoyl-CoA (a medium-chain acyl-CoA) versus palmitoyl-CoA (a long-chain acyl-CoA). nih.gov Similarly, acyl-CoA dehydrogenases (ACADs), the first enzymes in the beta-oxidation spiral, have specificities for short-, medium-, long-, or very-long-chain acyl-CoAs. mdpi.com Dodecanoyl-CoA, being a medium-to-long-chain acyl-CoA, is a substrate for enzymes that metabolize fatty acids within this range. rhea-db.org The metabolic partitioning of dodecanoyl-CoA between anabolic and catabolic pathways is therefore influenced by the relative activities of the enzymes that handle medium and long-chain acyl-CoAs. researchgate.net

Counterion Effects on Enzyme Activity and Solubility

The utility of Dodecanoyl-Coenzyme A in biochemical and biotechnological research is not only dependent on the acyl chain and the coenzyme A moiety but is also influenced by the associated counterion. The choice of the counterion, such as lithium, sodium, or potassium, can have significant effects on the compound's physicochemical properties, particularly its solubility and its interaction with enzymes. While extensive comparative studies specifically on the different salt forms of Dodecanoyl-Coenzyme A are not widely available in published literature, the principles of physical chemistry and findings from studies on related long-chain amphiphilic molecules and other acyl-CoA derivatives provide a basis for understanding these effects.

The lithium salt of acyl-CoAs is often favored for long-term storage, primarily due to its reduced hygroscopicity compared to other salt forms, which contributes to greater stability as a solid. In solution, the choice of counterion becomes more critical as it can directly impact the molecule's behavior in enzymatic assays.

Solubility and Micelle Formation

Dodecanoyl-Coenzyme A, as an amphipathic molecule with a long hydrocarbon tail and a polar head group, can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). The solubility and the CMC can be influenced by the nature of the counterion. The counterion can affect the electrostatic interactions between the negatively charged phosphate (B84403) groups of the coenzyme A head groups.

Theoretical studies on other ionic compounds suggest that the smaller, more charge-dense lithium ion, with its tendency towards greater covalency in its bonding compared to sodium, can lead to the formation of stable ion-paired complexes. csun.edu This can, in some cases, enhance solubility. Conversely, for surfactants, it has been observed that larger, less hydrated counterions can be more effective at screening the electrostatic repulsion between head groups, which can lead to a lower CMC and potentially impact solubility characteristics. nih.gov For instance, in studies of dodecyl sulfate (B86663) surfactants, while the CMC showed little variation between lithium and cesium salts, the aggregation number of the micelles was found to be dependent on the counterion and temperature.

The table below summarizes the theoretical influences of different counterions on the solubility and aggregation properties of long-chain acyl-CoAs, based on general principles of surfactant chemistry.

| Property | Lithium (Li+) | Sodium (Na+) | Potassium (K+) | Rationale |

| Hygroscopicity (Solid State) | Lower | Higher | Higher | Lithium salts are generally less hygroscopic, offering better stability for long-term storage as a solid. |

| Solubility in Water | Potentially Enhanced | Standard | Standard | The high charge density and tendency for covalent character of lithium may lead to more soluble ion-paired complexes. csun.edu |

| Effect on Critical Micelle Concentration (CMC) | Variable | Variable | Variable | The effect is complex and depends on the balance between ion hydration and electrostatic screening. For some surfactants, larger, less hydrated ions can lower the CMC. nih.gov |

Enzyme Activity

The counterion present in a solution of Dodecanoyl-Coenzyme A can also affect the activity of enzymes that utilize it as a substrate, such as long-chain acyl-CoA synthetases and various acyltransferases. This can occur through several mechanisms:

Direct Interaction with the Enzyme: Metal ions can bind to enzymes at the active site or allosteric sites, potentially altering the enzyme's conformation and, consequently, its activity. For some metal-sensitive enzymes, lithium ions have been reported to be inhibitory. nih.gov

Interaction with the Substrate: The counterion can affect the aggregation state of the Dodecanoyl-Coenzyme A substrate. Since enzymes often act on the monomeric form of the substrate, a lower CMC could reduce the concentration of available monomer and thereby decrease the observed reaction rate.

For example, while not specific to Dodecanoyl-CoA, studies on other biological systems have shown differential effects of lithium and sodium ions. In cardiac cells, lithium ions can substitute for sodium ions in generating the action potential but also lead to significant changes in membrane potential, indicating that these ions are not always interchangeable in biological processes.

The following table outlines the potential effects of different counterions on enzyme activity based on general observations.

| Factor | Lithium (Li+) | Sodium (Na+) | Potassium (K+) | Research Findings and Implications |

| Enzyme Compatibility | May be inhibitory for some metal-sensitive enzymes. | Generally considered biocompatible and is the most common physiological cation. | Also generally biocompatible and a key physiological cation. | The choice of counterion may need to be optimized for specific enzymatic assays to avoid inhibition. nih.gov |

| Substrate Availability | May influence micelle formation, potentially altering the concentration of monomeric substrate. | Influences micelle formation. | Influences micelle formation. | Changes in the CMC due to the counterion could affect the kinetics of enzymes that utilize acyl-CoA substrates. |

| Ionic Strength Effects | Contributes to the overall ionic strength of the solution. | Contributes to the overall ionic strength of the solution. | Contributes to the overall ionic strength of the solution. | Enzyme activity and stability are sensitive to the ionic strength of the buffer. |

Synthesis and Derivatization Approaches in Dodecanoyl Coenzyme a Research

Enzymatic Synthesis Strategies for Acyl-CoA Estersnih.govpsu.edu

Enzymatic methods are widely used for the synthesis of acyl-CoA esters due to their high specificity and efficiency under mild conditions. nih.govresearchgate.net These strategies often mimic the natural biosynthetic pathways found in organisms.

Reaction of Coenzyme A with Fatty Acid Precursorsnih.govnih.govmdpi.com

A common enzymatic approach involves the direct condensation of Coenzyme A with a fatty acid precursor, such as dodecanoic acid. nih.govmdpi.com This reaction is typically catalyzed by an acyl-CoA synthetase or ligase. These enzymes activate the fatty acid, often using ATP, to facilitate its attachment to the thiol group of Coenzyme A, forming the thioester bond characteristic of acyl-CoAs. researchgate.netyoutube.com This method is advantageous for its ability to produce specific acyl-CoAs with high yields. nih.gov

Chemo-enzymatic methods have also been systematically tested to synthesize various acyl-CoA thioesters, including saturated ones like dodecanoyl-CoA. nih.govnih.gov These approaches provide a roadmap for selecting the optimal synthesis method based on the desired final product and the availability of precursor molecules. nih.govnih.govmdpi.com

Role of Specific Synthetase Enzymes (e.g., Phosphotransacetylase)nih.govgerli.com

While directly involved in the metabolism of shorter-chain acyl-CoAs like acetyl-CoA, enzymes such as phosphotransacetylase (PTA) are part of the broader family of acyl-transferring enzymes that highlight the principles of enzymatic acyl-CoA synthesis. nih.govwikipedia.org PTA catalyzes the reversible conversion of acetyl-CoA to acetyl phosphate (B84403). nih.govwikipedia.orgwikipedia.org This type of enzymatic reaction, involving the transfer of an acyl group, is fundamental to the synthesis of various acyl-CoAs. nih.govgerli.com

In some biological contexts, the pathway involving phosphotransacetylase and acetate (B1210297) kinase (AckA) is crucial for converting acetyl-CoA and phosphate into acetate and CoA, demonstrating the dynamic enzymatic interplay in managing acyl-CoA pools. nih.gov Although not directly synthesizing dodecanoyl-CoA, the study of enzymes like PTA provides insights into the mechanisms of acyl-group activation and transfer that are applicable to the synthesis of long-chain acyl-CoAs. psu.edunih.gov

Chemical Synthesis of Dodecanoyl-Coenzyme A Analogs and Derivativesnih.gov

Chemical synthesis offers a versatile alternative for producing dodecanoyl-CoA and, importantly, for creating analogs and derivatives that are not accessible through enzymatic routes. nih.govacs.org These synthetic molecules are invaluable tools for biochemical and mechanistic studies.

Design of Unnatural Derivatives for Enzyme Probingnih.gov

The synthesis of unnatural derivatives of Coenzyme A and its esters is a key strategy for investigating the enzymes that interact with them. acs.org By modifying the structure of dodecanoyl-CoA, for instance by replacing the thioester linkage with a more stable amide bond, researchers can create inhibitors or probes to study enzyme kinetics, binding, and mechanism. acs.org These analogs can help to elucidate the function of enzymes involved in fatty acid metabolism, polyketide synthesis, and other pathways that utilize acyl-CoAs. nih.govacs.org The design of these molecules often involves multi-step chemical synthesis to introduce specific functional groups or labels.

Stereospecific Synthesis of CoA Estersnih.gov

The stereochemistry of acyl-CoA esters can be critical for their biological activity. Chemical synthesis methods have been developed to control the stereochemistry at specific chiral centers within the molecule. acs.org This allows for the production of stereospecifically pure isomers of dodecanoyl-CoA and its derivatives, which is essential for studying enzymes that exhibit stereoselectivity. acs.org For example, methods have been developed for the stereospecific displacement of sulfur from chiral centers, a reaction that can be applied to the synthesis of chiral acyl-CoA analogs. acs.org

Purification Techniques for Acyl-CoA Estersnih.gov

The purification of newly synthesized acyl-CoA esters is a critical step to ensure their use in subsequent experiments. Given their presence in complex mixtures, often at low concentrations, selective purification methods are necessary. gerli.com

A variety of techniques are employed, often in combination, to achieve high purity. These include:

Solid-Phase Extraction (SPE): This is a rapid and effective method for purifying and concentrating acyl-CoAs. researchgate.net Columns with different sorbents, such as C18 or anion-exchange resins, can be used to separate acyl-CoAs from unreacted precursors and other contaminants. gerli.com

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the separation and purification of acyl-CoA esters based on their chain length and polarity. gerli.com It is frequently used to obtain highly pure fractions of specific acyl-CoAs. gerli.com

Affinity Chromatography: This method utilizes the specific binding affinity of a molecule for a stationary phase. For example, columns with immobilized CoA-binding proteins or other specific ligands can be used to selectively capture and purify acyl-CoA esters. researchgate.net

The choice of purification method depends on the scale of the synthesis, the nature of the acyl-CoA ester, and the required level of purity. The table below summarizes some common purification techniques and their principles.

| Purification Technique | Principle of Separation | Application for Acyl-CoA Esters |

| Solid-Phase Extraction (SPE) | Differential partitioning of solutes between a solid phase and a liquid phase. | Rapid purification and concentration of acyl-CoAs from reaction mixtures. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Separation based on the differential distribution of analytes between a stationary phase and a mobile phase under high pressure. | High-resolution separation of acyl-CoAs of different chain lengths and degrees of saturation. gerli.com |

| Affinity Chromatography | Specific, reversible binding of a molecule to a ligand immobilized on a stationary phase. | Highly selective purification of acyl-CoAs by exploiting their interaction with specific binding partners. researchgate.net |

| Solvent Partitioning | Separation based on the differential solubility of compounds in two immiscible liquid phases. | Removal of hydrophobic lipid contaminants from acyl-CoA extracts. gerli.com |

Broader Implications and Future Research Directions

Dodecanoyl-Coenzyme A as a Model for Fatty Acyl-CoA Metabolism

Dodecanoyl-coenzyme A, also known as lauroyl-CoA, serves as a critical intermediate in the metabolism of fatty acids, making it an important model compound for studying these biochemical pathways. ontosight.ai As a derivative of coenzyme A and lauric acid (a 12-carbon saturated fatty acid), it occupies a central position in both the synthesis and breakdown of lipids. ontosight.aiontosight.ai Its formation, catalyzed by acyl-CoA synthetase, "activates" the fatty acid, enabling its participation in various metabolic processes, most notably β-oxidation. ontosight.ai

In the β-oxidation spiral, dodecanoyl-CoA is sequentially broken down into shorter acyl-CoA chains, releasing acetyl-CoA in each cycle. ontosight.aiontosight.ai This acetyl-CoA can then enter the citric acid cycle for energy production in the form of ATP. ontosight.ai The study of dodecanoyl-CoA's metabolism provides a clear and representative example of how medium-chain fatty acids contribute to cellular energy homeostasis.

Furthermore, dodecanoyl-CoA is a precursor for the synthesis of more complex lipids, such as phospholipids (B1166683) and triglycerides, which are essential components of cell membranes and energy storage molecules, respectively. ontosight.ai Understanding the enzymatic reactions and regulatory mechanisms involving dodecanoyl-CoA offers valuable insights into the broader principles of fatty acyl-CoA metabolism and its dysregulation in various metabolic disorders. ontosight.aiontosight.ai

Exploration of Dodecanoyl-Coenzyme A in Specific Biological Contexts

Microbial Metabolism (e.g., Pseudomonas aeruginosa Endotoxin (B1171834) Biosynthesis)

In the bacterium Pseudomonas aeruginosa, a significant opportunistic pathogen, dodecanoyl-CoA plays a role in the biosynthesis of endotoxin, a key component of its outer membrane. Specifically, research has shown that the incorporation of laurate (the 12-carbon fatty acid component of dodecanoyl-CoA) into lipid A, a crucial part of the endotoxin molecule, is a key step. nih.gov

A notable finding is that extracts from P. aeruginosa can transfer laurate from lauroyl-acyl carrier protein (ACP) to a precursor of lipid A. Interestingly, this process is inhibited by lauroyl-coenzyme A, suggesting a regulatory role for this molecule in endotoxin synthesis. nih.gov This is distinct from the pathway observed in Escherichia coli, where laurate incorporation requires the prior attachment of 3-deoxy-D-manno-octulosonate (Kdo). nih.gov The ability of P. aeruginosa to acylate lipid A even when Kdo biosynthesis is blocked highlights a unique enzymatic mechanism in this organism. nih.gov

| Organism | Key Enzyme Feature | Role of Lauroyl-CoA |

| Pseudomonas aeruginosa | Can transfer laurate to lipid A precursor without prior Kdo attachment. | Inhibits the incorporation of laurate into lipid A. nih.gov |

| Escherichia coli | Requires (Kdo)2-lipid IVA for laurate transfer. | Not directly inhibitory in the same manner. |

Plant Physiology (e.g., Acyl Coenzyme A Lysophosphatidate Acyltransferases in Plants)

In the realm of plant physiology, dodecanoyl-CoA is a substrate for enzymes involved in the synthesis of oils and fats, particularly in species that produce oils rich in medium-chain fatty acids. A key class of enzymes in this process is the acyl coenzyme A:lysophosphatidate acyltransferases (LPAATs), which are central to the Kennedy pathway for triacylglycerol (TAG) synthesis. plos.orgnih.gov

Research on palm (Syragrus cocoides), which produces lauric acid-rich oil, has revealed that microsomes from maturing seeds are uniquely capable of using 1-lauroyl-LPA and lauroyl-coenzyme A to produce dilauroyl-phosphatidate. oup.comnih.gov This activity is not observed in other tissues of the palm, indicating a high degree of organ and developmental specificity for this LPAAT. nih.govoup.comnih.gov Similarly, in meadowfoam (Limnanthes alba), an enzyme specific for erucoyl-CoA is found in maturing seeds. nih.govoup.com This specificity of LPAATs for particular acyl-CoAs like dodecanoyl-CoA is a critical determinant of the final fatty acid composition of plant storage oils. plos.orgnih.gov

The study of these enzymes and their preference for substrates such as dodecanoyl-CoA is crucial for understanding and potentially engineering the fatty acid content of oilseed crops for various applications.

Mammalian Cell Signaling (e.g., KATP Channels, G-Protein Signaling)

In mammalian cells, long-chain acyl-CoA esters, a group to which dodecanoyl-CoA belongs, have emerged as important signaling molecules, particularly in the regulation of ion channels and G-protein signaling pathways. nih.gov

One of the well-studied examples is their effect on ATP-sensitive potassium (KATP) channels. nih.govnih.gov These channels play a crucial role in linking cellular metabolism to electrical activity, especially in pancreatic beta cells where they regulate insulin (B600854) secretion. nih.gov Studies have shown that long-chain acyl-CoAs can activate KATP channels, leading to membrane hyperpolarization. nih.gov This activation appears to occur through a direct interaction with the Kir6.2 subunit of the channel, at a site distinct from that of other regulators like MgADP. nih.govnih.gov This suggests that dodecanoyl-CoA and similar molecules can act as metabolic sensors, modulating ion channel activity in response to the cell's fatty acid status.

While the direct signaling role of dodecanoyl-CoA in G-protein signaling is less specifically defined, acyl-CoAs in general are known to be involved in cellular signaling networks. nih.gov G-protein-coupled receptors (GPCRs) are a vast family of receptors that respond to a wide array of extracellular signals. elifesciences.orgkhanacademy.org The activation of these receptors initiates intracellular signaling cascades, often involving second messengers. youtube.com Given the central role of acyl-CoAs in metabolism and the interconnectedness of metabolic and signaling pathways, it is an active area of research to elucidate the precise mechanisms by which molecules like dodecanoyl-CoA might influence G-protein-mediated events.

Mitochondrial Biology Research

Mitochondria are central hubs for fatty acid metabolism, and dodecanoyl-CoA is a key player in these processes within the mitochondrial matrix. The transport of fatty acids into the mitochondria for β-oxidation is a critical and highly regulated step. Dodecanoyl-CoA, once formed in the cytoplasm, is transported into the mitochondria via the carnitine shuttle system. ontosight.ai

Inside the mitochondria, dodecanoyl-CoA undergoes β-oxidation, a process that generates acetyl-CoA, NADH, and FADH2, which are subsequently used by the electron transport chain to produce large amounts of ATP. imrpress.com Research using isolated mitochondria has been instrumental in dissecting the kinetics and regulation of these pathways. For instance, studies have investigated the metabolism of decanoyl-CoA and other acyl-CoAs to understand the efficiency of their oxidation and potential bottlenecks in the process. nih.gov

Furthermore, the synthesis of coenzyme A itself has been studied in the context of mitochondrial function. nih.gov The ability of mitochondria to synthesize CoA and the localization of the necessary enzymes are important for maintaining the mitochondrial pool of this essential cofactor. nih.gov Therefore, dodecanoyl-CoA serves as a valuable substrate and tool for investigating fundamental aspects of mitochondrial bioenergetics, transport, and metabolic regulation.

Development of Novel Research Probes and Tools

The unique biochemical properties of dodecanoyl-CoA and other acyl-CoAs make them valuable starting points for the development of novel research probes and tools. These tools are essential for studying the enzymes that interact with them and for tracking their metabolic fate within cells.

One area of development is the creation of probes for target engagement studies. For example, the principles of using bifunctional molecules can be applied to acyl-CoAs. By attaching a reporter group, such as a fluorophore or a tag for bioluminescence resonance energy transfer (BRET), to the dodecanoyl-CoA molecule, researchers can create probes to study the binding and activity of acyl-CoA-dependent enzymes in real-time and in living cells. nih.gov

Interdisciplinary Research Avenues

The study of Dodecanoyl-Coenzyme A lithium salt and related acyl-CoAs extends beyond core biochemistry, creating opportunities for collaborative research across diverse scientific fields. These interdisciplinary approaches are crucial for leveraging the molecule's role in cellular metabolism for new applications and a deeper understanding of complex biological systems.

Metabolic Engineering and Biotechnology

Dodecanoyl-CoA is a pivotal intermediate in metabolic engineering, particularly for the microbial production of valuable oleochemicals. Researchers are actively engineering microorganisms like E. coli to create specific pools of acyl-CoAs with defined chain lengths. nih.gov In this context, Dodecanoyl-CoA, derived from dodecanoic acid, serves as a direct precursor for compounds such as 2-nonanone (B1664094), a methyl ketone with applications in flavors and biofuels. nih.gov